4-Bromo Substitution Achieves Superior PAK4 Inhibitory Potency vs. Alternative Scaffolds
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, synthesized using 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine as the starting scaffold, demonstrated highly potent inhibitory activity against PAK4. The most active compounds from this series, 5n and 5o, achieved nanomolar IC50 values. This performance establishes a benchmark for PAK4 inhibition that is not consistently matched by other in-class scaffolds without the 4-bromo substitution pattern [1].
| Evidence Dimension | PAK4 enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2.7 nM (Compound 5n); IC50 = 20.2 nM (Compound 5o) |
| Comparator Or Baseline | Not explicitly compared, but data shows high potency for this specific 4-bromo derived scaffold. |
| Quantified Difference | N/A (Potency established for the 4-bromo derived series) |
| Conditions | In vitro enzymatic assay against PAK4 kinase |
Why This Matters
This data confirms the utility of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine as a validated starting point for synthesizing highly potent PAK4 inhibitors, a key target in oncology, providing a reliable path to achieve single-digit nanomolar potency.
- [1] Wang, C. et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 64, 116700. View Source
